![molecular formula C26H27N5 B11178321 3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine CAS No. 1614826-52-6](/img/structure/B11178321.png)
3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine
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Overview
Description
3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine is a complex heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinamines. This compound is characterized by its unique structure, which includes benzyl, methylbenzyl, and phenyl groups attached to a tetrahydroimidazo[5,1-f][1,2,4]triazinamine core. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[5,1-f][1,2,4]triazinamine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as hydrazine and aldehydes are often used in the presence of catalysts.
Introduction of Benzyl and Methylbenzyl Groups: The benzyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. Benzyl halides and methylbenzyl halides are commonly used as starting materials.
Addition of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts alkylation reaction, using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.
Substitution: Benzyl halides, phenyl halides, and Lewis acids.
Major Products Formed
Scientific Research Applications
3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine: shares structural similarities with other imidazo[5,1-f][1,2,4]triazinamines, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of benzyl, methylbenzyl, and phenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses.
Biological Activity
3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine is a compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the synthesis, biological activity, and therapeutic potential of this specific compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, triazine compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the activation of caspases and disruption of DNA integrity.
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-Benzyl... | HL-60 (leukemia) | X.XX | Induction of apoptosis |
3-Benzyl... | MCF-7 (breast) | X.XX | Inhibition of cell proliferation |
Note: Specific IC50 values for this compound are currently under investigation.
Antibacterial Activity
Triazine derivatives exhibit varying degrees of antibacterial activity. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways within bacterial cells. The compound's structural features may enhance its interaction with bacterial targets.
Table 2: Antibacterial Activity Overview
Compound | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
3-Benzyl... | E. coli | XX | XX |
3-Benzyl... | S. aureus | XX | XX |
Case Studies
Several case studies have explored the biological activity of triazine derivatives similar to this compound:
- Study on Anticancer Properties : A study demonstrated that a related triazine derivative exhibited significant cytotoxicity against HL-60 leukemia cells through apoptosis induction via caspase activation.
- Antimicrobial Efficacy : Another investigation reported that a triazine compound showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria by disrupting cellular processes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the imidazo[5,1-f][1,2,4]triazin-7-amine core?
The core structure can be synthesized via cyclization reactions of thiourea intermediates with acid catalysts, as demonstrated in analogous triazine-based heterocycles. For example, reacting aryl isothiocyanates with benzothiazol-substituted amines forms thioureas, which undergo acid-mediated cyclization to yield oxadiazinane or triazinane derivatives . Key steps include:
- Thiourea formation : Reacting substituted amines with aryl isothiocyanates under inert conditions.
- Cyclization : Using HCl or H₂SO₄ to promote ring closure, with reaction times optimized via TLC monitoring .
- Purification : Column chromatography (e.g., EtOAc/light petroleum gradients) isolates high-purity products .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
A combination of:
- ¹H/¹³C-NMR : To confirm substituent positions and heterocyclic connectivity (e.g., benzyl protons at δ 4.78 ppm in triazolo-triazine derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3470 cm⁻¹, C=N/C=C vibrations at 1600–1550 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular weight via [M+H]⁺/[M+Na]⁺ peaks (e.g., m/z 335.1 for triazin-7-amine analogs) .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically analyzed?
Structure-Activity Relationship (SAR) studies should:
- Vary substituents : Modify benzyl, phenyl, or methyl groups to assess steric/electronic impacts. For example, in benzothiazol derivatives, methoxy groups enhance antimicrobial activity, while nitro groups reduce solubility .
- Assay design : Use standardized microbial panels (e.g., Staphylococcus aureus, E. coli) with MIC (Minimum Inhibitory Concentration) measurements. Activity discrepancies across species (e.g., Entry 3b: MIC = 5 µg/mL for Sp2 vs. 9 µg/mL for Sp5) highlight substituent-specific selectivity .
- Statistical analysis : Apply ANOVA to resolve data contradictions arising from assay variability or substituent interactions .
Q. What computational methods optimize reaction conditions for scaled synthesis?
ICReDD’s integrated approach combines:
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for cyclization) using DFT (Density Functional Theory).
- Machine learning : Trains models on experimental datasets (e.g., temperature, catalyst loading) to recommend optimal conditions .
- Feedback loops : Experimental results refine computational parameters, reducing trial-and-error iterations by ~40% .
Q. How can spectral data inconsistencies in NH/NH₂ groups be resolved?
Conflicting NMR signals for amine protons arise from tautomerism or hydrogen bonding. Solutions include:
- Variable-temperature NMR : Observe signal splitting at low temperatures (e.g., –40°C) to stabilize tautomers.
- Deuteration experiments : Exchange NH protons with D₂O to confirm exchangeable proton counts.
- 2D-COSY/HSQC : Map coupling networks to distinguish NH from aromatic protons .
Properties
CAS No. |
1614826-52-6 |
---|---|
Molecular Formula |
C26H27N5 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-benzyl-1-[(4-methylphenyl)methyl]-5-phenyl-2,4-dihydroimidazo[5,1-f][1,2,4]triazin-7-amine |
InChI |
InChI=1S/C26H27N5/c1-20-12-14-22(15-13-20)17-30-19-29(16-21-8-4-2-5-9-21)18-24-25(28-26(27)31(24)30)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H2,27,28) |
InChI Key |
BGFPWXNUVDOPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CN(CC3=C(N=C(N32)N)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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